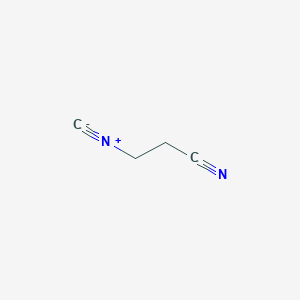![molecular formula C5H5F3N2O B13456049 [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis, which yields high efficiency and excellent product yields .
Industrial Production Methods: Industrial production methods for this compound often involve the use of electrochemical fluorination (ECF) of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethyl group makes it a strong acid, which can participate in electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, Schiff’s base complexes, and trimethylsilyltrifluoromethanesulfonate (TMSOTF). Reaction conditions often involve microwave radiation and mild temperatures to ensure high yields and efficiency .
Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and various trifluoromethylated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits antibacterial, antiviral, and antifungal activities, making it a potential candidate for drug development . In the industry, it is used in the production of high-end chemicals, including fluorinated surfactants and emulsifiers .
Mecanismo De Acción
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, thereby increasing its biological activity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone. These compounds also contain the trifluoromethyl group, which imparts similar chemical properties .
Uniqueness: What sets [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol apart is its imidazole ring, which provides additional sites for chemical modification and enhances its biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H5F3N2O |
|---|---|
Peso molecular |
166.10 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-2,11H,3H2 |
Clave InChI |
NPPDBVUBJJUPAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


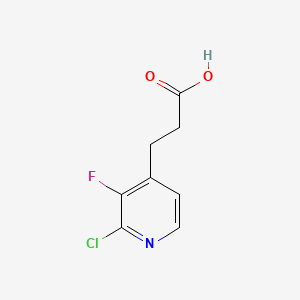
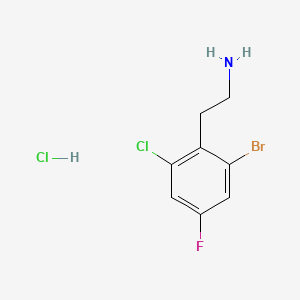
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
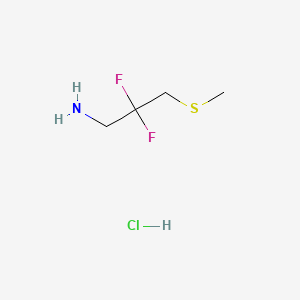
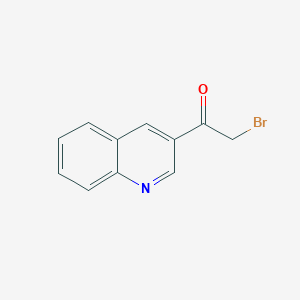
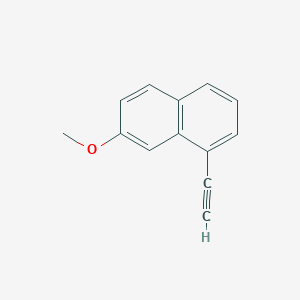
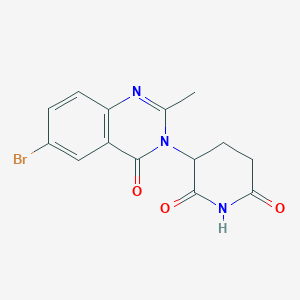
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
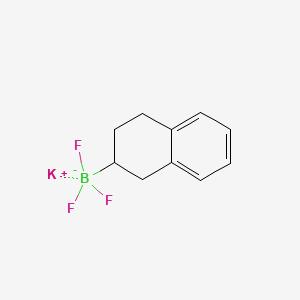
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
